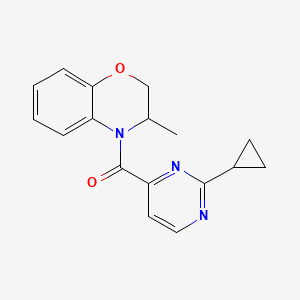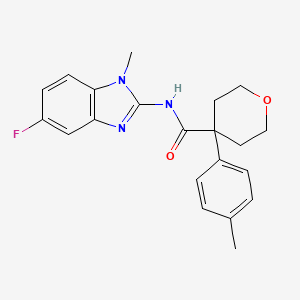![molecular formula C20H28N2O2 B7189298 N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7189298.png)
N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a synthetic compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound combines elements such as a cyclopentyl group, a methylphenyl moiety, and a pyrrolidine ring, making it versatile for a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide can be achieved through several chemical reactions. A typical synthetic route involves the alkylation of a pyrrolidine derivative with a cyclopentyl ethyl halide, followed by the introduction of a 4-methylbenzyl group. The reaction conditions usually include anhydrous solvents, such as tetrahydrofuran or dichloromethane, and the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may employ continuous flow synthesis techniques to improve efficiency and yield. These methods involve the use of reactors that maintain precise control over reaction parameters, such as temperature and pressure, to ensure consistent product quality. Catalysts like palladium or nickel complexes may be used to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the molecule, enabling further derivatization.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed: The major products formed from these reactions are carboxylic acids, ketones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
In Chemistry: N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide is utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features make it a valuable building block for creating novel compounds with potential biological activity.
In Biology and Medicine: Research has explored its potential as a lead compound for developing new drugs targeting specific biological pathways. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or anti-cancer activity, making it a promising candidate for further pharmacological studies.
In Industry: The compound's stability and reactivity make it useful in industrial applications, including the manufacture of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide exerts its effects through interaction with molecular targets such as enzymes or receptors. Its mechanism of action may involve binding to active sites, inhibiting or activating specific pathways, and modulating biological responses. Detailed studies of its molecular interactions can reveal insights into its therapeutic potential.
Comparison with Similar Compounds
N-(1-cyclohexylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
N-(1-cyclopropylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
N-(1-cyclobutylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Uniqueness: Compared to its similar compounds, N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide offers a unique balance of steric and electronic properties, enhancing its stability and reactivity. Its specific configuration provides distinct interactions with biological targets, differentiating it from other analogs in its class.
Hope this deep dive was as satisfying to read as it was to write! Curious where your interest in this compound started...
Properties
IUPAC Name |
N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-7-9-16(10-8-14)13-22-18(11-12-19(22)23)20(24)21-15(2)17-5-3-4-6-17/h7-10,15,17-18H,3-6,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZCAUULALPTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)NC(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-ethylpiperidin-1-yl)-2-(3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)ethanone](/img/structure/B7189220.png)
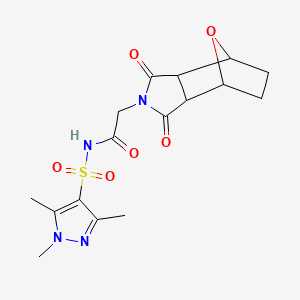
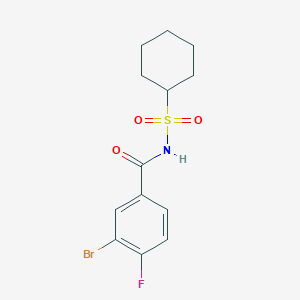
![2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide](/img/structure/B7189253.png)
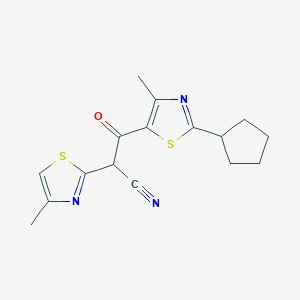
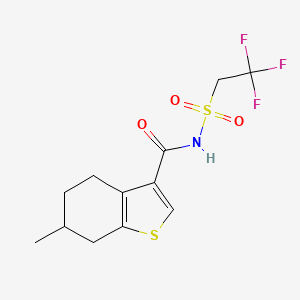

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]acetamide](/img/structure/B7189270.png)
![3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide](/img/structure/B7189291.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7189296.png)
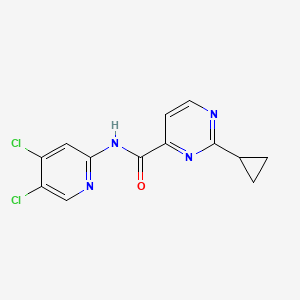
![1,3-Dimethyl-7-[2-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]purine-2,6-dione](/img/structure/B7189314.png)
